N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0998303
InChI: InChI=1S/C14H13N5O2/c1-21-11-5-3-10(4-6-11)9-16-13(20)12-17-14-15-7-2-8-19(14)18-12/h2-8H,9H2,1H3,(H,16,20)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol

N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC0998303

Molecular Formula: C14H13N5O2

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide -

Specification

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C14H13N5O2/c1-21-11-5-3-10(4-6-11)9-16-13(20)12-17-14-15-7-2-8-19(14)18-12/h2-8H,9H2,1H3,(H,16,20)
Standard InChI Key WZODUUMSDRYXEZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator